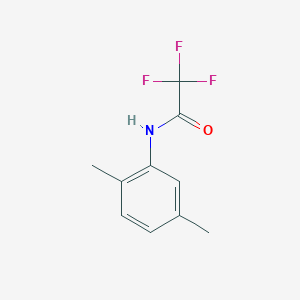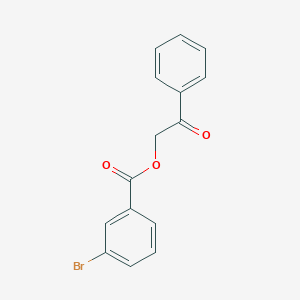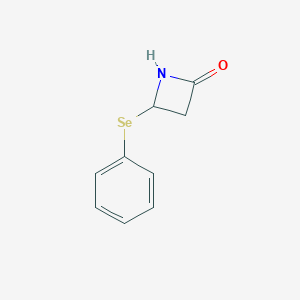
2-Azetidinone, 4-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 4-(phenylseleno)- is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mécanisme D'action
The exact mechanism of action of 2-Azetidinone, 4-(phenylseleno)- is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activity by disrupting the cell membrane of the microorganism. In the case of cancer therapy, 2-Azetidinone, 4-(phenylseleno)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone, 4-(phenylseleno)- can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can result in DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Azetidinone, 4-(phenylseleno)- in lab experiments is its broad-spectrum activity against microorganisms. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, the compound's cytotoxicity can make it difficult to work with in certain experiments, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 2-Azetidinone, 4-(phenylseleno)-. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the synthesis of new derivatives of 2-Azetidinone, 4-(phenylseleno)- with improved activity and selectivity. Additionally, the compound's potential use in materials science, such as in the development of new polymers, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-Azetidinone, 4-(phenylseleno)- involves the reaction of 2-azetidinone with phenylselenium bromide in the presence of a base. This reaction results in the formation of the desired product with a yield of around 50%. The reaction conditions can be optimized to increase the yield and purity of the product.
Applications De Recherche Scientifique
2-Azetidinone, 4-(phenylseleno)- has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have antibacterial, antifungal, and antiviral activity. It has also been shown to have anticancer properties, making it a promising candidate for cancer therapy. In addition, 2-Azetidinone, 4-(phenylseleno)- has been studied for its potential use in organic synthesis and materials science.
Propriétés
Numéro CAS |
89691-18-9 |
|---|---|
Nom du produit |
2-Azetidinone, 4-(phenylseleno)- |
Formule moléculaire |
C9H9NOSe |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
4-phenylselanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOSe/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
Clé InChI |
MMATWKPFMGFZTO-UHFFFAOYSA-N |
SMILES |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
SMILES canonique |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
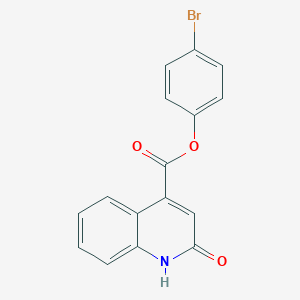
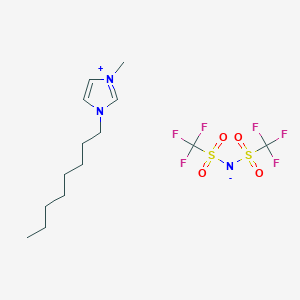
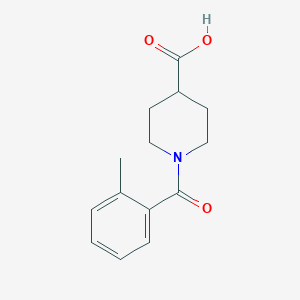
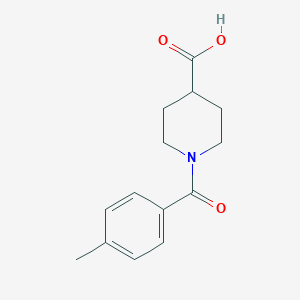
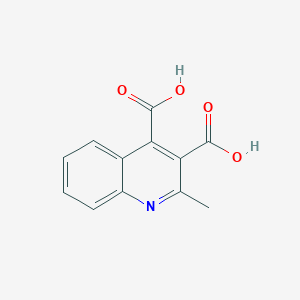
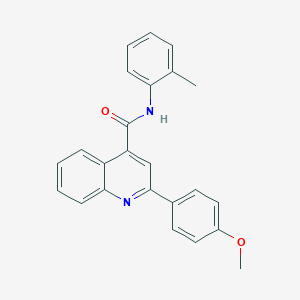
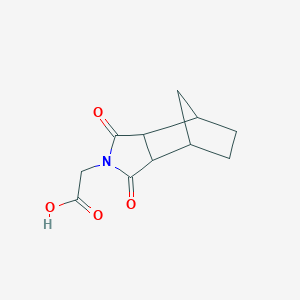
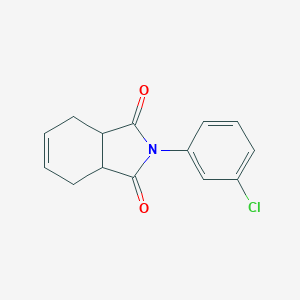
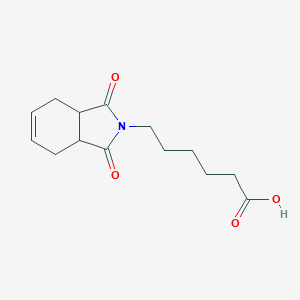
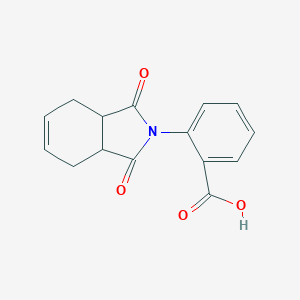
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
